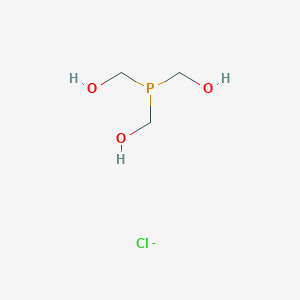

Tris(hydroxymethyl)phosphonium chloride

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

55953-80-5 |

|---|---|

Fórmula molecular |

C3H9ClO3P- |

Peso molecular |

159.53 g/mol |

Nombre IUPAC |

bis(hydroxymethyl)phosphanylmethanol;chloride |

InChI |

InChI=1S/C3H9O3P.ClH/c4-1-7(2-5)3-6;/h4-6H,1-3H2;1H/p-1 |

Clave InChI |

AYESKMWPTSCYSJ-UHFFFAOYSA-M |

SMILES canónico |

C(O)P(CO)CO.[Cl-] |

Origen del producto |

United States |

Chemical and Physical Properties of Tris Hydroxymethyl Phosphonium Chloride

The chemical and physical properties of THPC are foundational to its reactivity and applications. It is an organophosphorus salt that is typically handled as a concentrated aqueous solution. wikipedia.orgnih.gov

| Property | Value | Source(s) |

| Chemical Formula | C4H12ClO4P | wikipedia.org |

| Molecular Weight | 190.56 g·mol−1 | wikipedia.org |

| Appearance | White solid; commercially available as a colorless to yellow liquid solution. | wikipedia.orgnih.gov |

| Melting Point | 150 °C (302 °F; 423 K) | wikipedia.org |

| Density | 1.341 g/cm³ | wikipedia.org |

| Solubility | Soluble in water. | wikipedia.org |

Reaction Mechanisms and Chemical Transformations of Tris Hydroxymethyl Phosphonium Chloride

Nucleophilic and Electrophilic Reactivity Studies

The core of THPC's reactivity lies in its ability to participate in reactions with both nucleophilic and electrophilic species, primarily through the chemistry of its hydroxymethyl groups and the central phosphorus atom.

The cross-linking action of THPC with primary and secondary amines is understood to proceed via a phospha-Mannich reaction. researchgate.net This is a multi-component condensation reaction involving a phosphine (B1218219), an aldehyde (in this case, formaldehyde (B43269) generated from THPC), and an amine. wikipedia.orgorganic-chemistry.org This mechanism is distinct from a simple condensation reaction with the loss of water. stanford.edu

The initial step in the Mannich-type reaction involving THPC is the liberation of formaldehyde from one of its four hydroxymethyl arms. stanford.edunih.gov Studies have shown that aqueous solutions of THPC spontaneously generate millimolar concentrations of formaldehyde, and the amount generated correlates positively with the THPC concentration. stanford.eduresearchgate.net

This generated formaldehyde then readily reacts with a primary or secondary amine present in the system. The amine performs a nucleophilic addition to the carbonyl group of formaldehyde, which, after dehydration, forms a highly electrophilic intermediate known as an immonium ion (or Schiff base). wikipedia.orgnih.gov

The reaction sequence can be summarized as:

Formaldehyde Generation: [P(CH₂OH)₄]⁺ ⇌ [P(CH₂OH)₃] + CH₂O + H⁺

Immonium Ion Formation: R¹R²NH + CH₂O → [R¹R²N=CH₂]⁺ + OH⁻

Research has demonstrated that when THPC is reacted with various amino acids, formaldehyde generation is significantly increased compared to controls without THPC. nih.gov This indicates that the presence of amines drives the equilibrium of the first reaction towards the release of formaldehyde, initiating the cross-linking process. stanford.edu

| Amino Acid Reactant | Amine Type | Relative Formaldehyde Generation |

| Lysine | Two Primary Amines | Highest |

| Glycine | One Primary Amine | Medium |

| Proline | One Secondary Amine | Low |

| Data derived from studies on the reaction of THPC with various amino acids. The amount of formaldehyde generated is a key indicator of the initiation of the Mannich-type reaction. The highest generation was observed with lysine, followed by glycine, and then proline. stanford.edunih.govresearchgate.net |

Following the formation of the electrophilic immonium ion, the next stage involves the phosphorus center. The tris(hydroxymethyl)phosphine (B1196123) (THP) species, formed from the initial release of formaldehyde, acts as a nucleophile. wikipedia.orgresearchgate.net It attacks the immonium ion, resulting in the replacement of a hydroxymethyl group with an aminomethyl group and completing the amine coupling. stanford.edunih.gov

This process forms a stable, covalent P-C-N linkage. researchgate.net Since THPC is tetra-functional, this reaction can proceed with the remaining hydroxymethyl arms, allowing one molecule of THPC to react with multiple amine groups, thereby creating a cross-linked network. nih.govrsc.org

³¹P NMR spectroscopy studies confirm this transformation. The phosphorus signal in a THPC solution shifts upfield upon reaction with amino acids like lysine, glycine, or proline. nih.govresearchgate.net This shift indicates a more electron-rich environment around the phosphorus atom, which is consistent with the replacement of a hydroxymethyl group by a more electron-donating aminomethyl group. nih.gov

| Sample | ³¹P NMR Chemical Shift (ppm) | Interpretation |

| THPC Stock Solution | 50.1 ppm and 27.4 ppm | Corresponds to THPC and its derivative tris(hydroxymethyl)phosphine (THP), respectively. nih.govresearchgate.net |

| THPC + Proline | Upfield shift from stock | Indicates reaction with the secondary amine of proline. nih.govresearchgate.net |

| THPC + Glycine | Upfield shift from stock | Indicates reaction with the primary amine of glycine. nih.govresearchgate.net |

| THPC + Lysine | Largest upfield shift | Suggests the greatest extent of reaction, consistent with lysine's two primary amines. nih.govresearchgate.net |

| ³¹P NMR data showing the change in the chemical environment of the phosphorus atom upon reaction with amino acids. Chemical shifts are referenced to 85% phosphoric acid. The upfield shift confirms the covalent coupling with the amine groups. nih.govresearchgate.net |

THPC's ability to react with amines makes it an effective cross-linking agent for protein-based biomaterials, which are rich in amino acids with amine-containing side chains. nih.govmdpi.com

THPC is used to form stable, covalently cross-linked hydrogels from proteins like recombinant elastin, gelatin, and collagen. nih.govrsc.orgnih.gov The primary targets for this cross-linking reaction are the amine functional groups found in the side chains of amino acid residues, particularly the ε-amine group of lysine. nih.govmdpi.com However, it also reacts with N-terminal amines and the secondary amines in proline residues. nih.gov

The reaction consumes the free amino groups within the protein structure, forming robust covalent bonds that are not susceptible to hydrolysis. nih.gov This process enhances the mechanical properties and stability of protein-based materials. For instance, adding THPC to collagen hydrogels can significantly stiffen the matrix by introducing additional cross-links into the network. nih.govnih.gov The extent of reaction and subsequent material properties can be controlled by adjusting the molar ratio of THPC to the available amine reactive groups in the protein. nih.gov

The reactivity of THPC with protein functional groups is significantly influenced by pH. researchgate.net This dependence is due to changes in both the state of the THPC molecule and the protonation state of the amino acid residues on the protein. Collagen, a major structural protein, has its structure and the availability of its functional groups modulated by pH. mdpi.commdpi.com

Studies examining the interaction between THPC and collagen have found that the reaction is not limited to amino groups but can also involve hydroxyl and amido groups to a lesser extent. The binding capacity of THPC with these hydroxyl and amido groups is pH-dependent, reaching a maximum at a pH of 8.0. researchgate.net At pH values below 5.0, the reactivity of the hydroxymethyl groups of THPC with collagen's amino groups appears to be significantly lower. researchgate.net

| pH Condition | Effect on THPC | Effect on Collagen | Reactivity Outcome |

| < 5.0 | THPC is the dominant species. | Amino groups are protonated (-NH₃⁺). | Reduced reactivity between THPC's hydroxymethyl groups and collagen's amino groups. researchgate.net |

| ~ 8.0 | Equilibrium between THPC and THP. | Increased deprotonation of amino (-NH₂) and hydroxyl (-O⁻) groups. | Peak combination capacity of THPC with collagen's hydroxyl and amido groups. researchgate.net |

| > 9.0 | Complete conversion to THP and subsequent oxidation to TrHPO. | Collagen is negatively charged; amino groups are deprotonated. | Reaction may proceed via different phosphorus species (THP, TrHPO), influencing the cross-linking efficiency. researchgate.net |

| This table summarizes the influence of pH on the components and outcome of the THPC-collagen reaction. |

Reactivity with Cellulose (B213188) and Cellulosic Derivatives

Tris(hydroxymethyl)phosphonium chloride (THPC) is notable for its industrial application in creating flame-retardant finishes on cotton and other cellulosic textiles. wikipedia.org The primary method for this application is the Proban Process, which involves treating THPC with urea (B33335). wikipedia.org In this process, the hydroxymethyl groups of THPC undergo a condensation reaction with urea. wikipedia.org This reaction leads to the conversion of the phosphonium (B103445) structure into a phosphine oxide, forming an insoluble, high-molecular-weight polymer that becomes fixed within the fibers of the cellulosic material. wikipedia.org The fabric is then typically treated with ammonia (B1221849) and ammonium (B1175870) hydroxide (B78521) to finalize the flame-retardant finish. wikipedia.org Beyond urea, THPC can also be condensed with other monomers, such as various amines and phenols, to achieve similar effects on cellulosic fabrics. wikipedia.org

Decomposition and Speciation in Aqueous Environments

The chemical nature and reactivity of THPC in aqueous solutions are highly dependent on the pH of the environment. researchgate.net In many of its applications, THPC itself is not the primary active species but acts as a chemical reservoir for more reactive compounds like tris(hydroxymethyl)phosphine (THP) and formaldehyde. researchgate.net

pH-Dependent Decomposition Pathways

The stability of THPC in water is directly influenced by pH. researchgate.net In acidic conditions with a pH below 5.0, THPC solutions are stable. researchgate.net However, as the pH increases, decomposition begins. researchgate.net

At pH 5.0 , THPC starts to decompose, yielding an unstable intermediate, tetrakis(hydroxymethyl)phosphonium (B1206150) hydroxide (THPH). researchgate.net

At pH 8.0 , the conversion is significant, and THPC decomposes completely into tris(hydroxymethyl)phosphine (THP) and tris(hydroxymethyl)phosphine oxide (THPO). researchgate.net

At pH values greater than 9.0 , all phosphorus-containing compounds in the solution are converted to THPO. researchgate.net

This pH-dependent behavior is critical for controlling the reactions in which THPC is used. researchgate.net

Interactive Data Table: THPC Decomposition Products at Various pH Levels

| pH Level | Predominant Phosphorus Species | State of THPC |

| < 5.0 | This compound (THPC) | Stable |

| 5.0 | THPC, Tetrakis(hydroxymethyl)phosphonium hydroxide (THPH) | Decomposition begins |

| 8.0 | Tris(hydroxymethyl)phosphine (THP), Tris(hydroxymethyl)phosphine oxide (THPO) | Fully converted |

| > 9.0 | Tris(hydroxymethyl)phosphine oxide (THPO) | Fully converted |

Formation and Activity of Tris(hydroxymethyl)phosphonium and Tris(hydroxymethyl)phosphine Oxide Intermediates

In basic aqueous solutions, THPC is in equilibrium with tris(hydroxymethyl)phosphine (THP). wikipedia.orgresearchgate.net The treatment of THPC with a base like sodium hydroxide causes the abstraction of a proton, leading to the release of one formaldehyde molecule and the formation of THP. wikipedia.org

[P(CH₂OH)₄]⁺Cl⁻ + NaOH → P(CH₂OH)₃ + H₂O + HCHO + NaCl wikipedia.org

THP is a key reactive intermediate. researchgate.net It is a strong reducing agent and is considered the more active species in many of THPC's applications, including its biocidal and reducing functions. THP can be subsequently oxidized, either by air or other oxidizing agents in the solution, to form the more stable tris(hydroxymethyl)phosphine oxide (THPO). nih.govresearchgate.netwikipedia.org In alkaline media, THP can even be oxidized by water, which results in the liberation of hydrogen gas. researchgate.net THPO is often the final product of THPC reactions and plays a significant role as a stabilizing agent, particularly in the synthesis of metal nanoparticles. nih.govresearchgate.net

Formaldehyde-Induced Exchange of Methylol Groups in Phosphonium Species

Nuclear magnetic resonance (NMR) studies have revealed a dynamic exchange of methylol (–CH₂OH) groups in solutions containing both THPC and THP. acs.org This exchange is facilitated by formaldehyde, which is a product of the THPC to THP conversion. wikipedia.orgacs.org The mechanism involves the reversible attack of the phosphorus atom in THP on a formaldehyde molecule. acs.org This process creates a chemical equilibrium that allows for the exchange of the hydroxymethyl groups between the phosphonium salt (THPC) and the phosphine (THP), leading to an averaging of the chemical environments of these groups, which can be observed spectroscopically. acs.org

Redox Chemistry and Oxygen Scavenging Mechanisms

THPC and its derivatives exhibit significant redox activity. This is highlighted by its use as an oxygen scavenger in various applications, such as in polymer gel dosimeters. nih.govnih.gov In these systems, THPC effectively removes dissolved oxygen, which would otherwise inhibit polymerization reactions. nih.gov The mechanism of oxygen scavenging involves the oxidation of the phosphorus center, ultimately leading to the formation of tris(hydroxymethyl)phosphine oxide (THPO). researchgate.netnih.gov

Reduction of Metal Precursors in Nanoparticle Synthesis

A prominent application of THPC's reducing capability is in the one-step synthesis of noble metal nanoparticles at room temperature. rsc.orgresearchgate.net It has been successfully used to reduce precursor salts of various metals to form ultra-small, stable colloidal nanoparticles. researchgate.netrsc.orguh.edu While THPC is often described as the reducing agent, detailed mechanistic studies have shown a more complex process. nih.gov

In a typical synthesis, which is conducted in a basic medium, THPC first decomposes to form THP and formaldehyde. nih.gov The formaldehyde can then undergo a Cannizzaro reaction in the presence of a strong base (like NaOH) to produce methanol (B129727) and formate. nih.gov In-situ NMR studies have identified methanol and hydrogen (from the reaction of THP with water) as the actual reducing agents that reduce the metal ions to form nanoparticles. nih.gov Simultaneously, the THP is oxidized to THPO, which then acts as a capping or stabilizing agent, adsorbing to the surface of the nanoparticles and preventing their agglomeration. nih.govresearchgate.net This dual function of providing the components for both reduction and stabilization makes THPC a highly effective reagent for producing nanoparticles with narrow size distributions and high stability. nih.govrsc.org

Interactive Data Table: Metals Reduced by THPC for Nanoparticle Synthesis

| Metal | Resulting Nanoparticle | Reference |

| Gold (Au) | Gold Nanoparticles | nih.govresearchgate.net |

| Silver (Ag) | Silver Nanoparticles | researchgate.netrsc.org |

| Platinum (Pt) | Platinum Nanoparticles | nih.govrsc.orgrsc.org |

| Palladium (Pd) | Palladium Nanoparticles | researchgate.netrsc.org |

| Ruthenium (Ru) | Ruthenium Nanostructures | researchgate.net |

Role as an Antioxidant in Polymer Gels

This compound (THPC) is utilized in the formulation of various polymer gels, particularly in the context of polyacrylamide gel (PAG) dosimeters used in medical physics, where it functions as a highly effective oxygen scavenger. Oxygen is a potent inhibitor of the free-radical polymerization process that is fundamental to the formation of these gels. By efficiently removing dissolved oxygen, THPC ensures the integrity and reproducibility of the gel matrix.

The primary mechanism of THPC's antioxidant activity does not involve the compound directly but rather its deprotonated form, Tris(hydroxymethyl)phosphine (THP). In aqueous solutions, THPC is in a pH-dependent equilibrium with THP. The addition of a base, such as sodium hydroxide, shifts this equilibrium towards the formation of the more reactive THP.

The chemical transformation can be represented as follows:

[P(CH₂OH)₄]Cl + NaOH → P(CH₂OH)₃ + H₂O + H₂C=O + NaCl wikipedia.org

Once formed, Tris(hydroxymethyl)phosphine acts as the key antioxidant by reacting with and consuming dissolved molecular oxygen. This reaction involves the oxidation of the phosphorus center in THP from a +3 to a +5 oxidation state, resulting in the formation of the stable Tris(hydroxymethyl)phosphine oxide (THPO). While the precise stoichiometry can vary, a general representation of the oxygen scavenging reaction is:

2 P(CH₂OH)₃ + O₂ → 2 O=P(CH₂OH)₃

This rapid and efficient removal of oxygen allows for the unimpeded polymerization of monomers like acrylamide (B121943) and bis-acrylamide when initiated by radiation or chemical initiators.

Detailed Research Findings

Research into the use of THPC in polymer gel dosimetry has yielded specific insights into its effects on the gel's properties. In polyacrylamide gelatin (PAGAT) dosimeters, THPC has been shown to be a promising antioxidant due to its rapid oxygen scavenging capabilities. researchgate.net Studies have established an optimal concentration for THPC to maximize the dose response and minimize the inhibition of polymerization by oxygen. researchgate.net

The concentration of THPC is a critical parameter that influences not only the antioxidant efficacy but also other physical characteristics of the polymer gel, such as gelation time and the response measured in dosimetry applications.

Interactive Data Tables

The following tables summarize key research findings on the impact of this compound concentration on the properties of polymer gels.

Table 1: Effect of THPC Concentration on Polyacrylamide Gelatin (PAGAT) Dosimeter Properties

| THPC Concentration (mM) | Key Observation | Outcome | Reference |

| Insufficient (<4 mM) | Inadequate oxygen scavenging. | No dose response for doses up to 10 Gy. | researchgate.net |

| Optimal (~4.5 mM) | Maximized dose response and minimized O₂ inhibition. | Highly reproducible dose responses. | researchgate.net |

| High | Can decrease the dose response of the dosimeter. | Alters the structure of the resulting polymer. | researchgate.net |

| 10 mM | Used in some normoxic polymer gel formulations. | Affects the R2-dose response depending on other components. | researchgate.net |

Table 2: Impact of THPC on Dose Sensitivity and Gelation Time

| Parameter | Condition | Value | Reference |

| Dose Sensitivity | Polyacrylamide gels under anoxic conditions (no THPC) | ~0.83 ± 0.03 H Gy⁻¹ | researchgate.net |

| Dose Sensitivity | PAGAT dosimeter with THPC | ~0.36 ± 0.04 H Gy⁻¹ | researchgate.net |

| Gelation Time | 5 wt% Elastin-like Protein Hydrogel (1:1 THPC to amine reactive group ratio) | 6.7 ± 0.2 min | nih.gov |

| Gelation Time | 5 wt% Elastin-like Protein Hydrogel (varied THPC ratios) | 6.7 to 27 ± 1.2 min | nih.gov |

Advanced Applications and Functional Material Development Based on Tris Hydroxymethyl Phosphonium Chloride

Engineering of Protein-Based Hydrogels and Biomaterials

The ability of THPC to act as an effective cross-linking agent has been harnessed to create robust and tunable protein-based hydrogels for a variety of biomedical applications. These hydrogels, formed from naturally derived or recombinant proteins, offer environments that can mimic the native extracellular matrix, making them ideal for tissue engineering and regenerative medicine.

Design and Characterization of Covalent Cross-linked Hydrogels

THPC is an amine-reactive cross-linker that facilitates the formation of covalently cross-linked hydrogels from proteins. nih.govcapes.gov.brnih.gov The cross-linking chemistry involves the four reactive hydroxymethyl groups of THPC which can react with the primary and secondary amine groups present in the amino acid residues of protein chains, such as lysine. capes.gov.br This reaction, a Mannich-type condensation, forms stable, covalent bonds that create a three-dimensional polymer network capable of entrapping large amounts of water. capes.gov.br

The resulting hydrogels can be designed using various proteins, including gelatin and recombinant collagen. mdpi.comnist.gov For instance, THPC has been shown to be a more efficient cross-linking agent for recombinant collagen compared to traditional agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS), achieving complete cross-linking at lower concentrations to form hydrogels. nist.gov The characterization of these hydrogels typically involves assessing their mechanical strength, swelling behavior, and biocompatibility to ensure their suitability for specific biomedical applications. mdpi.comnist.gov

Modulation of Gelation Kinetics and Mechanical Properties

A key advantage of using THPC as a cross-linker is the ability to precisely control the gelation kinetics and the final mechanical properties of the hydrogel. nih.govcapes.gov.brnih.gov The gelation time, which is the time taken for the liquid polymer solution to transition into a solid-like gel, can be tuned by varying the concentration of THPC. nih.govcapes.gov.br Studies with recombinant elastin-like proteins have demonstrated that gelation times can be adjusted from approximately 6.7 to 27 minutes. nih.govcapes.gov.br

Similarly, the mechanical stiffness of the hydrogels, often quantified by the storage modulus, can be modulated. By altering the concentration of THPC or the protein, hydrogels with storage moduli ranging from around 250 Pa to 2200 Pa can be achieved. nih.govcapes.gov.br This tunability is crucial for creating biomaterials that can match the mechanical properties of specific tissues, a critical factor for successful tissue engineering applications.

| Parameter | Low THPC Concentration | High THPC Concentration | Reference |

|---|---|---|---|

| Gelation Time (minutes) | 27.0 ± 1.2 | 6.7 ± 0.2 | nih.govcapes.gov.br |

| Storage Modulus (Pa) | ~250 | ~2200 | nih.govcapes.gov.br |

Strategies for Enhancing Application Performance (e.g., Thermal Treatment, Nanoparticle Incorporation)

To further enhance the performance of THPC-crosslinked hydrogels for specific applications, various strategies have been developed. One such strategy is thermal treatment. A novel thermal treatment method applied to THPC-crosslinked gelatin hydrogels has been shown to significantly improve their cytocompatibility and increase their degradation time. mdpi.com For example, at a high THPC concentration of 8 mM, thermal treatment increased the degradation time from approximately 9 days to 18 days. mdpi.com

Another effective strategy is the incorporation of nanoparticles into the hydrogel matrix. The addition of nanoparticles like Laponite®, a type of synthetic clay, can further enhance the cytocompatibility and physicochemical properties of the hydrogels. mdpi.com In thermally treated gelatin hydrogels with 8 mM THPC, the incorporation of Laponite® extended the degradation time to about 22 days. mdpi.com Generally, nanoparticles can improve the mechanical properties of hydrogels by acting as additional cross-linking points, a phenomenon sometimes referred to as "pseudo cross-linking," which can lead to a significant increase in the hydrogel's elastic modulus. mdpi.com The incorporation of nanoparticles can also be leveraged to control the release of therapeutic agents from the hydrogel. wikipedia.org

| Treatment | Degradation Time (days) | Reference |

|---|---|---|

| None | ~9 | mdpi.com |

| Thermal Treatment | ~18 | mdpi.com |

| Thermal Treatment + Laponite® | ~22 | mdpi.com |

Development of Advanced Flame Retardant Systems

THPC and its derivatives are extensively used in the production of flame-retardant finishes for textiles, particularly for cellulosic fabrics like cotton. crepim.frresearchgate.net These treatments are valued for their durability and effectiveness in reducing the flammability of materials. researchgate.net

Mechanisms of Flame Retardancy in Cellulosic and Polymeric Materials

The flame-retardant action of THPC-based systems primarily occurs in the condensed phase, meaning it alters the way the material decomposes upon heating. researchgate.net When exposed to heat, the THPC-based finish promotes the formation of a stable, insulating layer of char on the surface of the material. researchgate.net This char layer acts as a barrier, limiting the release of flammable volatile compounds that would otherwise fuel the fire and shielding the underlying material from the heat source. mdpi.com

The core of THPC's flame retardancy lies in its ability to promote char formation in cellulosic and other polymeric materials. During combustion, phosphorus-containing compounds like THPC decompose to form phosphoric acid or polyphosphoric acid. This acidic species acts as a catalyst, accelerating the dehydration of the cellulose (B213188) polymer at temperatures lower than its normal decomposition temperature. researchgate.net

Gas Phase Mechanisms: Dilution of Flammable Gases and Radical Scavenging

The flame retardant action of Tris(hydroxymethyl)phosphonium chloride (THPC)-based treatments extends to the gas phase through a combination of mechanisms. During combustion, the phosphorus-containing compounds volatilize and interfere with the chemical reactions of burning in the gas phase. One primary action is the dilution of the flammable gas mixture. The decomposition of the flame retardant releases non-combustible gases, which lower the concentration of flammable gases and oxygen, thus inhibiting combustion.

Furthermore, a crucial gas phase mechanism is radical scavenging. In the high-temperature environment of a flame, highly reactive radicals (such as H• and OH•) propagate the combustion process. Phosphorus-containing compounds released from the treated material can act as radical scavengers. They interrupt the chain reactions of combustion by capturing these high-energy radicals, forming less reactive species. This disruption of the combustion cycle in the gas phase effectively extinguishes the flame or reduces its propagation.

Synergistic Effects with Nitrogen-Containing Compounds in Phosphorus-based Flame Retardants

The efficacy of THPC as a flame retardant is significantly enhanced when used in conjunction with nitrogen-containing compounds, most notably urea (B33335). wikipedia.orgshrichgroup.com This "P-N synergism" is a well-established principle in flame retardancy. When THPC is treated with urea, a condensation reaction occurs between the hydroxymethyl groups of THPC and the amine groups of urea, forming an insoluble, high-molecular-weight polymer. wikipedia.org This THPC-urea precondensate is then applied to fabrics. researchgate.netthinkonweb.comwaterchem.sg

The synergistic effect is attributed to several interactions during thermal decomposition. The nitrogen compounds are thought to promote the charring process on the fabric's surface, creating a more robust insulating layer. usda.gov In the condensed phase, the nitrogen-containing compounds can react with the phosphorus compounds to form phosphoric or polyphosphoric acid, which acts as a catalyst for the dehydration of cellulose, leading to increased char formation and reduced production of flammable volatiles. usda.gov In the gas phase, the presence of nitrogen can enhance the radical scavenging activity of the phosphorus compounds. The combination of phosphorus and nitrogen in the flame retardant system leads to a more efficient inhibition of both the condensed phase and gas phase combustion processes than either component could achieve alone. usda.gov This synergistic interaction is fundamental to the Proban process, a common industrial method for creating durable flame-retardant finishes on cotton and other cellulosic fabrics. wikipedia.org

Thermal Degradation Studies of THPC-derived Polymers

The thermal stability and decomposition behavior of polymers derived from THPC are critical to their function as flame retardants. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study these characteristics. nih.gov Research indicates that the structure of THPC begins to change when heated to 152.4°C, with weight loss commencing at 184.41°C. This suggests that for application purposes, the temperature should remain below 152°C.

When cotton fabrics are treated with THPC-urea condensates, their thermal degradation profile is significantly altered. researchgate.net The treated fabric exhibits a lower onset temperature for decomposition compared to untreated cotton. researchgate.net However, the flame retardant promotes a dehydration reaction in the cellulose at these lower temperatures, leading to a substantial increase in the amount of char residue at higher temperatures. researchgate.net This char acts as a protective barrier, insulating the underlying polymer from the heat source and limiting the release of flammable volatile compounds. Studies on polymers formed from THPC and other monomers, such as piperazine, have shown that the resulting thermal stability can vary. researchgate.net The analysis of the pyrolysis products from THPC-treated cotton reveals that the flame retardant alters the decomposition pathway of the cellulose to favor char formation over the production of flammable tars. researchgate.net

Durability and Performance of THPC-Treated Flame Retardant Fabrics

A key aspect of THPC-based flame retardant treatments is their durability, particularly their ability to withstand repeated laundering cycles without a significant loss of performance. tarasafe.com The Proban process, which involves treating fabric with a THPC-urea precondensate followed by curing with ammonia (B1221849), creates an insoluble polymer that is chemically bonded and physically entrapped within the cotton fibers. frdrotex.comnih.govibew1245.com This results in a finish with exceptional durability to washing. faa.gov

| Parameter | Condition | Result | Reference |

| Burn Protection | New vs. Worn/Washed (20 cycles) | Protection level maintained or improved | tarasafe.com |

| Arc Protection (ATPV) | After 5 washes | 14 cal/cm² | tarasafe.com |

| Arc Protection (ATPV) | After 50 washes | 19 cal/cm² | tarasafe.com |

| Phosphorus Loss | Laundering at 35°C | 0.047 mg/100 cm²/hr | nih.gov |

Nanomaterial Synthesis and Catalysis

Synthesis of Ultra-Small Noble Metal Nanoparticles and Nanoalloys (Au, Ag, Pt)

This compound has been identified as a highly effective reagent for the single-step, room-temperature synthesis of ultra-small noble metal nanoparticles. rsc.org This method has been successfully applied to produce monometallic nanoparticles of gold (Au), silver (Ag), and platinum (Pt), as well as bi- and tri-metallic nanoalloys. rsc.orgrsc.org The resulting colloidal suspensions are characterized by their small mean diameters, typically below 4 nm, and narrow size distributions. rsc.orguh.edu These nanoparticles exhibit high stability in aqueous solutions for extended periods. rsc.orgnih.gov

The use of THPC allows for the reliable production of nanoparticles with controllable sizes, which is a critical factor for various applications, including their use as seeds for the growth of metal nanoshells. uh.eduresearchgate.net For instance, THPC-generated seed nanoparticles of silver, platinum, and palladium, typically ≤4 nm in diameter, have been used to create pure and hybrid metal nanoshells on silica (B1680970) cores. rsc.orguh.edu The synthesis avoids large organic stabilizing molecules that could interfere with subsequent processes. uh.edu The technique has been shown to be versatile, enabling the creation of various metallic nanostructures, including those of gold, silver, palladium, and platinum, in both aqueous and organic solvents. researchgate.net

| Metal Nanoparticle | Typical Mean Diameter | Key Features | Reference |

| Gold (Au) | < 5 nm | Crystalline, narrow size distribution | rsc.orgresearchgate.net |

| Silver (Ag) | ≤ 4 nm | Used as seeds for nanoshells | rsc.orguh.edu |

| Platinum (Pt) | < 4 nm | High stability in aqueous solution | rsc.orgnih.gov |

| Palladium (Pd) | ≤ 4 nm | Used as seeds for nanoshells | rsc.orguh.edu |

| Pt-containing Nanoalloys | < 4 nm | Bi- and tri-metallic structures | rsc.org |

Role of this compound as a Reducing and Stabilizing Agent

In the synthesis of noble metal nanoparticles, THPC plays a crucial dual role, acting as both a reducing agent and a stabilizing agent. rsc.orgresearchgate.netresearchgate.net However, recent studies using Nuclear Magnetic Resonance (NMR) spectroscopy have clarified that THPC itself is a precursor, and its derivatives are the active species. nih.govresearchgate.net

In an alkaline solution, THPC is converted to the more reactive species, tris(hydroxymethyl)phosphine (B1196123) (THP). researchgate.netresearchgate.net Further reactions lead to the formation of tris(hydroxymethyl)phosphine oxide (THPO), along with byproducts like methanol (B129727) and hydrogen gas. nih.govresearchgate.net It is these byproducts, methanol and hydrogen, that are identified as the actual reducing agents, responsible for reducing the metal salt precursors (e.g., chloroaurate ions) to their zero-valent metallic state, which then nucleate to form nanoparticles. nih.govresearchgate.net

Simultaneously, the tris(hydroxymethyl)phosphine oxide (THPO) generated during the reaction adsorbs onto the surface of the newly formed nanoparticles. nih.govresearchgate.net This adsorbed layer of THPO acts as the stabilizing agent, or capping ligand, preventing the nanoparticles from aggregating and controlling their growth. nih.govnih.gov This stabilization explains the high stability and narrow size distribution of the resulting nanoparticle suspensions. rsc.org The dual functionality originating from a single precursor makes the THPC method an efficient and reproducible route for synthesizing ultra-small noble metal nanoparticles. researchgate.netnih.gov

Mechanistic Insights into Nanoparticle Growth (e.g., La Mer Model, Ostwald Ripening)

This compound (THPC) is widely utilized as both a reducing agent and a stabilizing ligand for the synthesis of ultra-small noble metal nanoparticles in aqueous solutions at room temperature. fao.org The growth of these nanoparticles from atomic precursors can be understood through established mechanistic models, including the La Mer model and Ostwald ripening.

The La Mer model provides a framework for understanding the formation of monodisperse nanoparticles by separating the processes of nucleation and growth. researchgate.netresearchgate.net The model describes three stages:

Stage I: The concentration of monomeric species (metal atoms reduced by THPC) increases in the solution until it reaches a state of supersaturation. researchgate.net

Stage II: Once the concentration surpasses a critical supersaturation threshold, a rapid "burst" of nucleation occurs, forming a large number of small, stable nuclei. This burst of nucleation rapidly depletes the monomer concentration, lowering it below the critical nucleation point but still above the solubility limit. researchgate.netresearchgate.net

Stage III: With nucleation effectively ceased, the existing nuclei continue to grow by the diffusion of the remaining monomers to their surface. This diffusion-controlled growth allows the nanoparticles to grow uniformly in size. researchgate.net

In the context of THPC-mediated synthesis, THPC acts to reduce metal ions to their zero-valent state, creating the monomers necessary for the process. The subsequent coordination of the resulting Tris(hydroxymethyl)phosphine (THP) or its oxidized derivatives onto the nanoparticle surface provides stabilization, controlling the growth phase.

In some systems, such as the interaction of THPC with gold nanoparticles, a dynamic process of assembly and disassembly has been observed. nih.gov Initially, the rapid displacement of existing ligands (like citrate) by THPC can induce a temporary dipole moment on the nanoparticles, causing them to assemble into chains. nih.gov Subsequently, the on-particle oxidation of the phosphonium (B103445) compound can contribute to a slow disassembly back into monodisperse components. nih.gov

Coordination Chemistry with Transition Metal Centers

The chemistry of this compound is intrinsically linked to its conversion to Tris(hydroxymethyl)phosphine (THP), P(CH₂OH)₃, upon treatment with a base. wikipedia.org THP is a water-soluble tertiary phosphine (B1218219) that serves as an important ligand in coordination chemistry. researchgate.net Phosphines, in general, are a cornerstone of coordination chemistry, acting as L-type ligands that are known for being strong σ-donors and tunable π-acceptors. wikipedia.orglibretexts.org

Tris(hydroxymethyl)phosphine (THP), derived from THPC, is a valuable building block for designing water-soluble phosphine ligands. Its hydroxyl groups impart hydrophilicity and offer sites for further functionalization. The size and electronic properties of phosphine ligands are critical to the stability and reactivity of the resulting metal complexes. libretexts.org The steric bulk of a phosphine ligand, often quantified by its cone angle, determines how many ligands can coordinate to a metal center and influences the geometry of the complex. libretexts.org

The electronic nature of phosphines is also tunable. They are primarily σ-donors, but also exhibit π-acceptor character arising from the overlap of filled metal d-orbitals with the P-C σ* anti-bonding orbitals. wikipedia.orglibretexts.org This π-backbonding stabilizes the metal-ligand bond. THP and its derivatives have been used to synthesize a variety of transition metal complexes. For example, water-soluble complexes with metals such as nickel, palladium, and platinum have been prepared and characterized. rsc.org These complexes are of interest for applications in aqueous-phase catalysis and materials science.

In many catalytic processes, the ligand is not merely a spectator but actively participates in the reaction, a concept known as metal-ligand cooperation (MLC). rsc.org This cooperation can facilitate challenging bond activations that are difficult for the metal center to achieve alone. While phosphine ligands are often considered spectator ligands, certain pincer-type phosphine complexes have demonstrated MLC. wikipedia.orgdigitellinc.com In these systems, the ligand framework can undergo reversible chemical changes, such as aromatization-dearomatization, to assist in substrate activation, H₂ cleavage, or product release.

Although direct examples detailing MLC with THPC-derived ligands are not extensively documented in high-impact literature, the principles apply to phosphine complexes in general. The cooperation between a transition metal and a phosphine-containing ligand can create a bifunctional system capable of activating strong bonds. rsc.org This approach is a key strategy in developing catalysts for reactions like N-alkylation of amines using alcohols, where the ligand assists in the alcohol dehydrogenation step. rsc.org

Catalytic Applications of THPC-derived Materials (e.g., P-doped carbons for oxidative dehydrogenation)

This compound is an effective precursor for synthesizing phosphorus-doped carbon materials, which are emerging as highly efficient, metal-free catalysts. rsc.org The co-pyrolysis of THPC with a nitrogen source like urea produces nitrogen and phosphorus co-doped porous carbons (NPCHs). rsc.orgnih.gov These materials possess high surface areas and a unique electronic structure due to the incorporation of heteroatoms, making them active for various catalytic transformations. rsc.orgrsc.org

A significant application of these materials is in the oxidative dehydrogenation of N-heterocycles. nih.govnih.gov This process is a straightforward route to producing valuable aromatic N-heterocycles, which are important building blocks for pharmaceuticals and functional materials. nih.gov The THPC-derived NPCH catalyst has shown high activity and selectivity for the dehydrogenation of various tetrahydroquinolines and other N-heterocycles using air as the oxidant in an aqueous medium. nih.govnih.gov The proposed active sites are the phosphorus and nitrogen centers within the carbon network, which work synergistically to activate the substrates and molecular oxygen. nih.gov

The performance of these catalysts is influenced by factors such as the pyrolysis temperature and the resulting phosphorus content and bonding environment (e.g., P-O-C species). rsc.orgrsc.org Research has also explored the deactivation pathways of P-doped carbon catalysts, finding that changes in the phosphorus species and a reduction in acid sites under reaction conditions can lead to a loss of activity. mdpi.com

| Substrate | Product | Yield (%) |

|---|---|---|

| 1,2,3,4-Tetrahydroquinoline | Quinoline | 95 |

| 6-Methyl-1,2,3,4-tetrahydroquinoline | 6-Methylquinoline | 96 |

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | 6-Methoxyquinoline | 94 |

| Indoline | Indole | 89 |

| 1,2,3,4-Tetrahydroisoquinoline | Isoquinoline | 85 |

| 1,2,3,4-Tetrahydroquinoxaline | Quinoxaline | 91 |

Environmental Remediation Technologies

The industrial use of THPC, particularly in textile finishing, can lead to its release into wastewater, posing a need for effective removal technologies. daneshyari.com Adsorption is a widely used method for removing contaminants from aqueous solutions due to its simplicity and effectiveness. mdpi.com

The removal of THPC from water has been investigated using adsorbents like biochar. daneshyari.comgeorgiasouthern.edugeorgiasouthern.edu The adsorption process is complex and governed by several mechanisms, including surface complexation, hydrogen bonding, and hydrophobic interactions. mdpi.comnih.gov

Research using biochar to adsorb THPC has shown that the process follows both Langmuir and Freundlich isotherm models, suggesting that both monolayer and multilayer adsorption can occur on a heterogeneous surface. daneshyari.com The kinetics of the adsorption were found to fit a pseudo-second-order model, which indicates that the rate-limiting step is likely chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and THPC. daneshyari.com

The primary mechanisms for the adsorption of organophosphorus compounds like THPC onto carbonaceous materials are believed to be:

Hydrophobic Interactions: As an organic salt, THPC has hydrophobic parts that can interact with the hydrophobic surfaces of an adsorbent like biochar. nih.gov

Hydrogen Bonding: The hydroxyl (-OH) groups on the THPC molecule can form hydrogen bonds with oxygen-containing functional groups on the surface of the adsorbent. mdpi.com

Surface Complexation and Ligand Exchange: The phosphorus center can interact with metal oxides or other active sites on the adsorbent surface, leading to the formation of surface complexes. mdpi.com

π-π Interactions: If the adsorbent material has aromatic structures (like in many biochars), π-π stacking interactions can occur with organic adsorbates. nih.gov

| Adsorption Model/Parameter | Finding/Implication |

|---|---|

| Kinetic Model | Fits pseudo-second-order kinetics, suggesting chemisorption is the rate-determining step. |

| Isotherm Models | Follows both Langmuir and Freundlich isotherms, indicating a complex adsorption process on a heterogeneous surface. |

| Effect of Biochar Activation | Chemical activation of biochar improved the removal efficiency of THPC. |

| Influence of Temperature | Lower temperatures maximized the adsorption capacity, suggesting the process is exothermic. |

Specialized Material Science Applications

The unique chemical reactivity of THPC allows for its use in diverse material science fields, from traditional industries like leather manufacturing to advanced medical applications.

This compound is an important tanning agent used in the development of chrome-free leather. researchgate.netscribd.com Traditional leather tanning relies heavily on chromium salts, which can have a significant environmental impact. clri.org THPC and its sulfate (B86663) counterpart, THPS, offer an alternative by effectively tanning collagen, the main protein component of leather. researchgate.netclri.org

The mechanism of THPC tanning involves its decomposition in solution. scribd.comresearchgate.net As the pH of the tanning bath is raised, THPC breaks down to produce compounds such as tri-hydroxymethyl phosphine oxide (TrHPO). scribd.comresearchgate.net Computational and spectroscopic studies suggest that TrHPO is likely the most active compound in the tanning system. scribd.com Its effectiveness is attributed to the high probability of its P-C bonds breaking to react with the amino groups of collagen, thereby crosslinking the protein fibers and stabilizing the leather structure. scribd.comresearchgate.net

THPC-based tanning agents are often used in combination with other organic tanning materials, such as vegetable tannins derived from chestnut or tannic acid, to produce leathers with desirable properties. researchgate.netnih.gov These combination systems can yield leathers with shrinkage temperatures up to 95°C, and their physical strength and organoleptic properties are comparable to those of conventionally chrome-tanned leathers. researchgate.netnih.gov This approach not only eliminates chromium from tannery effluent but can also reduce the total dissolved solids in wastewater. clri.orgresearchgate.net

Table 3: Comparison of Tanning System Properties

| Property | Chestnut-THPS Combination Tanning | Conventional Chrome Tanning | Source |

|---|---|---|---|

| Tanning Agent | Chestnut extract and THPS | Basic Chromium Sulfate | nih.gov |

| Max. Shrinkage Temp. | 95°C | Typically >100°C | nih.gov |

| Physical Strength | On par with or better than control | Standard benchmark | nih.gov |

| Environmental Impact | Chrome-free effluent, reduction in TDS, TSS, and BOD | Effluent contains chromium, higher TDS | clri.orgnih.gov |

In the field of medical physics, THPC is incorporated into polymer gel dosimeters, which are advanced tools for measuring radiation dose distributions in three dimensions. nih.govmdpi.com These dosimeters are crucial for the quality assurance of complex radiotherapy techniques. duke.edumdpi.com A polymer gel dosimeter is typically composed of a gel matrix, such as gelatin, in which acrylic monomers are dissolved. duke.edu Upon exposure to ionizing radiation, these monomers polymerize, and the degree of polymerization is proportional to the absorbed radiation dose. nih.govmdpi.com

THPC is added to these formulations, such as NIPAM and MAGIC gels, primarily as an antioxidant. nih.govmdpi.com Oxygen dissolved in the gel can inhibit the radiation-induced polymerization reaction, leading to inaccuracies in dose measurement. THPC effectively scavenges this oxygen, ensuring the integrity and sensitivity of the dosimeter.

Furthermore, research has indicated that THPC can interact with and crosslink the gelatin polymers of the gel matrix itself. nih.gov This interaction can alter the structure of the gel and may have an effect on the polymerization kinetics of the monomers, a factor that must be considered in the calibration and use of these dosimeters for precise radiation measurement. nih.gov

Table 4: Example Composition of a NIPAM Polymer Gel Dosimeter

| Component | Function | Source |

|---|---|---|

| Gelatin | Forms the gel matrix to hold the components in a stable 3D structure. | mdpi.com |

| N-isopropylacrylamide (NIPAM) | Monomer that polymerizes upon irradiation. | mdpi.com |

| N,N'-Methylenebisacrylamide (MBA) | Cross-linking monomer. | mdpi.com |

| This compound (THPC) | Antioxidant (oxygen scavenger) to prevent inhibition of polymerization. | mdpi.com |

| Water | Solvent for all components. | mdpi.com |

Applications in Material Science

Flame Retardant for Textiles and Polymers

THPC has significant industrial importance as a precursor for flame-retardant finishes on cotton and other cellulosic fabrics. wikipedia.orgtaylorandfrancis.com The most well-known application is the Proban process, where THPC is treated with urea (B33335). The resulting condensation polymer is applied to the fabric and then cured with ammonia (B1221849) to create a cross-linked, insoluble polymer embedded within the fibers, rendering the material flame-retardant. wikipedia.org These finishes are durable and can withstand repeated launderings. google.com

Cross-linking Agent in Polymer Chemistry

THPC functions as an effective, amine-reactive cross-linking agent. nih.gov This property is particularly useful in creating protein-based hydrogels for biomedical research. chemicalbook.comnih.gov By reacting with the amine groups of amino acids in proteins, THPC can form covalent cross-links, creating a stable three-dimensional hydrogel network. nih.gov Researchers have demonstrated that by varying the concentration of THPC, it is possible to tune the mechanical properties, such as stiffness, and the gelation time of these hydrogels, making them suitable for applications like 3D cell encapsulation. nih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Sustainable Production Methods for Tris(hydroxymethyl)phosphonium Chloride

The conventional synthesis of THPC involves the reaction of phosphine (B1218219) (PH₃) with formaldehyde (B43269) in the presence of hydrochloric acid. wikipedia.orgfrdrotex.com While effective, this method relies on feedstocks that are often derived from fossil fuels. The future of THPC production is increasingly tied to the principles of green chemistry and sustainable manufacturing.

Emerging research is guided by the need to transition from fossil-based feedstocks to renewable carbon sources, such as biomass and captured CO₂. weforum.org The development of bio-based polymers and the use of environmentally benign catalysts are key strategies in reducing the ecological footprint of chemical production. mdpi.com For THPC, this could translate into exploring synthetic pathways that utilize bio-derived formaldehyde or developing closed-loop manufacturing processes that minimize waste.

Sustainable production methods, such as Zero Liquid Discharge (ZLD) systems, are becoming a benchmark for chemical facilities. americochemical.com In a ZLD process, all wastewater is purified and reused, eliminating liquid discharge to the environment. americochemical.com Furthermore, optimizing the "bath life" of reaction mixtures through advanced filtration or the use of additives can reduce chemical consumption and waste output. americochemical.com While specific novel synthetic routes for THPC are still in early exploratory stages, the conceptual framework for its sustainable production is being built upon these broader trends in green manufacturing. The goal is to create processes that are not only economically viable but also environmentally responsible, ensuring the long-term viability of THPC as a key chemical building block.

Exploration of New Catalytic Transformations Mediated by THPC-derived Ligands and Materials

This compound is a versatile precursor, particularly in the realm of catalysis. Upon neutralization, THPC can be converted to tris(hydroxymethyl)phosphine (B1196123) (THP), a reactive tertiary phosphine. wikipedia.orgresearchgate.net This reactivity is being harnessed to develop new catalytic systems.

A significant area of research is the use of THPC as both a reducing agent and a stabilizing ligand for the synthesis of ultra-small noble metal nanoparticles. researchgate.netrsc.org This single-step, room-temperature method has been successfully used to create monometallic nanoparticles of gold, silver, palladium, and platinum, as well as bimetallic and trimetallic nanoalloys. researchgate.netrsc.org These nanoparticles, typically below 4 nm in diameter, exhibit high stability in aqueous solutions and have considerable potential in various catalytic processes. researchgate.netrsc.orgchemicalbook.com

The development of novel ligands is crucial for advancing photocatalysis and enabling new chemical reactions. newswise.com Researchers are designing new ligand structures that, when complexed with transition metals, can catalyze reactions previously not possible. newswise.com Following this trend, ligands derived from THP are being investigated for their potential to mediate new types of transformations. The unique electronic and steric properties of phosphine-based ligands can be tuned to influence the activity and selectivity of metal catalysts, opening doors to new applications in fine chemical synthesis and pharmaceuticals.

Advanced Characterization Techniques for Elucidating Complex Reaction Mechanisms

Understanding the complex behavior and reaction mechanisms of THPC and its derivatives is essential for optimizing its applications. Researchers are employing a suite of advanced characterization techniques to gain deeper insights at the molecular level.

When THPC is used to synthesize metallic nanostructures, a variety of analytical methods are used to characterize the resulting materials. These include Transmission Electron Microscopy (TEM) for size and morphology, X-ray Photoelectron Spectroscopy (XPS) for chemical composition, and UV-visible spectroscopy for optical properties. For investigating the interactions of THPC in complex media, such as in polymer gels, techniques like Raman spectroscopy and X-ray Computed Tomography (CT) are being utilized to establish reaction mechanisms with various constituents. nih.govconsensus.app

Furthermore, ³¹P Nuclear Magnetic Resonance (NMR) analysis has proven to be a powerful tool for studying the decomposition of THPC under different thermal and pH conditions, revealing how it converts to other phosphorus compounds. To complement experimental data, computational methods are being adopted. Techniques like Density Functional Theory (DFT) can be used to calculate the properties of THPC-based systems and model reaction intermediates, providing predictive insights into their stability and reactivity. researchgate.net

| Characterization Technique | Application in THPC-Related Research | Information Gained | Reference |

|---|---|---|---|

| Transmission Electron Microscopy (TEM) | Characterization of metal nanoparticles synthesized using THPC. | Particle size, size distribution, and morphology. | |

| X-ray Photoelectron Spectroscopy (XPS) | Analysis of the chemical composition of THPC-derived nanoparticles. | Elemental composition and chemical states. | |

| ³¹P Nuclear Magnetic Resonance (NMR) | Studying the decomposition and transformation of THPC. | Identification of phosphorus-containing species and reaction pathways. | |

| Raman Spectroscopy | Investigating THPC reactions within polymer gel matrices. | Elucidation of reaction mechanisms with gel constituents. | nih.gov |

| UV-Visible Spectroscopy | Characterization of the optical properties of nanoparticles. | Confirmation of nanoparticle formation and stability. | |

| Computational Modeling (e.g., DFT) | Predicting properties and reaction pathways of THPC systems. | Electronic structure, stability of intermediates, and reaction energetics. | researchgate.net |

Integration of this compound into Multifunctional Smart Materials

The ability of THPC to react and form stable polymers or cross-linked networks makes it an ideal candidate for integration into advanced functional and smart materials. These materials are designed to respond to external stimuli or to perform multiple functions simultaneously.

A prominent example is the use of THPC as an inexpensive and effective cross-linking agent for creating protein-based hydrogels. nih.govnih.gov These hydrogels are used for 3D cell encapsulation in biomedical research. chemicalbook.comnih.gov By varying the concentration of THPC, researchers can precisely tune the gelation time and mechanical properties of the hydrogels, demonstrating their "smart" character. nih.govnih.gov These materials have shown excellent cytocompatibility, supporting the growth and differentiation of encapsulated cells. nih.gov

In the field of nanotechnology, THPC is instrumental in fabricating multifunctional plasmonic-magnetic nanoparticles. researchgate.net These hybrid systems, often combining iron oxide and gold, possess both magnetic and optical functionalities. researchgate.net This dual nature makes them promising for advanced biomedical applications, including multimodal bioimaging and targeted hyperthermal therapies. researchgate.net The traditional application of THPC in creating durable, flame-retardant finishes on cellulosic fabrics is another example of its role in creating functional materials, where it forms insoluble, high-molecular-weight polymers within the fabric structure. wikipedia.orgfrdrotex.com

| Smart Material System | Role of THPC | Function/Application | Reference |

|---|---|---|---|

| Protein-Based Hydrogels | Amine-reactive covalent cross-linking agent. | Tunable 3D scaffolds for cell encapsulation and tissue engineering. | nih.govnih.gov |

| Plasmonic-Magnetic Nanoparticles | Reducing and stabilizing agent for gold shell deposition on magnetic cores. | Multimodal bioimaging, hyperthermal therapies, and selective delivery. | researchgate.net |

| Flame-Retardant Textiles | Precursor that condenses with urea (B33335) to form insoluble polymers in fabric. | Imparts durable, flame-resistant qualities to cotton and cellulosic fabrics. | wikipedia.orgfrdrotex.com |

| Polyacrylamide Gel (PAGAT) Dosimeters | Antioxidant (oxygen scavenger). | Increases stability and reproducibility of gels used in radiation dosimetry. | nih.govconsensus.app |

Computational Design and Prediction of THPC-Based Chemical Systems

Computational chemistry is emerging as a powerful tool for accelerating materials discovery and understanding complex chemical phenomena, and its application to THPC-based systems holds significant promise. By using computational modeling, researchers can predict the properties of yet-to-be-synthesized molecules and materials, guiding experimental efforts toward the most promising candidates.

Methods such as Density Functional Theory (DFT) and ab initio molecular dynamics can be employed to investigate the electronic structure, stability, and reactivity of THPC and its derivatives. researchgate.net For instance, modeling can help elucidate the precise mechanism by which THPC reduces metal ions to form nanoparticles or how it interacts with polymer chains during cross-linking. Computational experiments can be designed to study reaction intermediates that may be too transient to observe experimentally. researchgate.net

In the context of designing new functional molecules, computational approaches can be used to screen libraries of potential THPC derivatives for specific applications, such as new catalytic ligands or cross-linkers with tailored reactivity. newswise.com By predicting properties like binding affinities, reaction barriers, and electronic characteristics, computational design can significantly streamline the development of new THPC-based chemical systems, reducing the time and resources required for experimental work and fostering innovation in the field.

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Tris(hydroxymethyl)phosphonium chloride (THPC) in aqueous solutions?

Methodological Answer: To ensure purity and structural integrity, use ³¹P nuclear magnetic resonance (NMR) spectroscopy to identify the phosphonium peak at δ ~32 ppm. Fourier-transform infrared (FT-IR) spectroscopy confirms P-O stretching vibrations near 1050 cm⁻¹. Quantify chloride content via ion chromatography to validate stoichiometry. For dynamic behavior, dynamic light scattering (DLS) assesses aggregation in aqueous solutions .

Q. What experimental parameters optimize THPC's efficacy as a protein crosslinking agent in tissue engineering scaffolds?

Methodological Answer: Optimize crosslinking using 1–5 mM THPC , pH 7.5–8.5 , and incubation at 37°C for 2–4 hours . Pre-activate with 10 mM EDC/NHS to enhance covalent bonding to amine groups. Validate via SDS-PAGE under non-reducing conditions (to visualize crosslinked bands) and atomic force microscopy (AFM) to measure scaffold rigidity. Control humidity (<30%) to prevent premature hydrolysis .

Advanced Research Questions

Q. How does THPC's oxygen-scavenging capacity in X-ray computed tomography (CT) gel dosimeters compare to traditional antioxidants, and what methodologies ensure accurate dose-response calibration?

Methodological Answer: THPC achieves 95% oxygen depletion within 30 seconds at 0.8% w/v, outperforming ascorbic acid (5 minutes). Calibrate using gel phantoms irradiated with 0–20 Gy doses and measure dose-response via MRI R2 relaxation rates . Maintain anaerobic conditions during preparation (e.g., nitrogen purging) and validate with electron paramagnetic resonance (EPR) to track radical formation .

Q. In synthesizing phosphorus-containing polymers, how do THPC-based routes address the limitations of phosphorus trichloride (PCl₃) methodologies, and what characterization data support their viability?

Methodological Answer: THPC avoids PCl₃’s corrosivity by leveraging hydroxymethyl groups for nucleophilic substitution . Polymerize via Michael addition with diacrylates (60°C, pH 10–12), achieving >85% conversion (confirmed by ¹H NMR ). Thermogravimetric analysis (TGA) shows 35% char yield at 800°C, indicating superior flame retardancy vs. PCl₃-derived polymers (20%). Dynamic mechanical analysis (DMA) reveals enhanced elasticity (tan δ peak at 85°C) .

Q. What methodological approaches resolve discrepancies in THPC-mediated crosslinking efficiencies between collagen type I and albumin-based hydrogels?

Methodological Answer: For collagen, partial denaturation (60°C, 15 minutes) disrupts triple-helix structures, exposing lysine residues. For albumin, 5 mM dithiothreitol (DTT) reduces disulfide bonds, improving THPC accessibility. Quantify free amines via ninhydrin assay and crosslinking density via rheological storage modulus (G') . Use confocal microscopy with FITC-labeled THPC to visualize spatial distribution .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on THPC’s stability in alkaline vs. acidic buffers during long-term biomaterial studies?

Methodological Answer: Contradictions arise from buffer composition (e.g., phosphate buffers accelerate hydrolysis vs. Tris-HCl). Test stability via ³¹P NMR over 14 days at pH 4–8. Under alkaline conditions (pH >8), degradation products like tris(hydroxymethyl)phosphine oxide (THPO) form; mitigate by adding 1 mM EDTA to chelate metal catalysts. For acidic conditions (pH <5), refrigerate samples (4°C) to slow HCl liberation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.